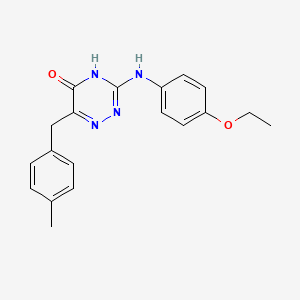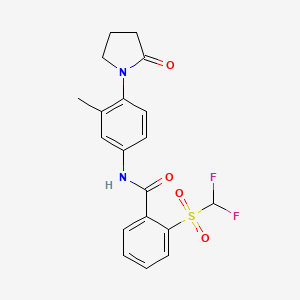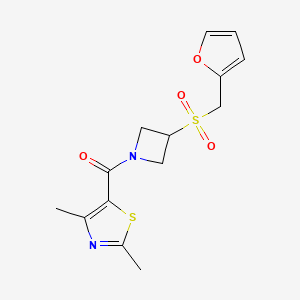![molecular formula C18H15N3O3 B2742195 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide CAS No. 2035022-63-8](/img/structure/B2742195.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide, also known as DPPY, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPPY is a heterocyclic compound that contains a pyrrolopyridine core and a cinnamamide side chain. This compound has been synthesized using various methods and has been studied extensively for its biological activities.
Scientific Research Applications
Design and Synthesis of Cinnamide Derivatives
Cinnamamide derivatives have been designed and synthesized for various applications, such as antifungal and insecticidal activities. For instance, Xiao et al. (2011) designed twenty novel cinnamamide derivatives inspired by pyrimorph, showing significant fungicidal activities against several plant pathogens and moderate nematicidal activities (Xiao et al., 2011). Another study by Kandeel et al. (1995) synthesized pyrrolidine-3,5-dione, pyrrolo[2,3-b]pyridine, and pyrrolinone derivatives from 4-Arylmethylene-2-phenyl-2-oxazolin-5-ones, exploring novel syntheses pathways (Kandeel et al., 1995).
Antioxidant Activity
Gudi et al. (2017) developed a new class of pyridinylcarbamoylmethyl pyrrolyl/pyrazolylcarboxamides from cinnamamide and evaluated their antioxidant activities. They found that methoxy-substituted pyrazolyl pyridines showed significant antioxidant activity, indicating the potential for development as antioxidant agents (Gudi et al., 2017).
Novel Synthetic Methodologies
Chiriac et al. (2005) introduced a direct synthesis method for cinnamic acids using aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, showcasing an innovative approach in cinnamic acid synthesis (Chiriac et al., 2005).
Catalytic Applications and Chemical Transformations
Mazet and Gade (2003) investigated bis(oxazolinyl)pyrrole palladium complexes as catalysts in Heck- and Suzuki-type C−C coupling reactions. These complexes showed high activity and selectivity, highlighting their utility in catalytic organic synthesis (Mazet & Gade, 2003).
Antimicrobial Activity
Padmavathi et al. (2011) synthesized amido-linked pyrrolyl and pyrazolyl-oxazoles, thiazoles, and imidazoles from cinnamamide derivatives, displaying strong antibacterial and antifungal activities, especially against Bacillus subtilis and Penicillium chrysogenum (Padmavathi et al., 2011).
properties
IUPAC Name |
(E)-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-15(9-8-13-5-2-1-3-6-13)19-11-12-21-17(23)14-7-4-10-20-16(14)18(21)24/h1-10H,11-12H2,(H,19,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZACTPMKZYHNU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2742112.png)

![1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one](/img/structure/B2742118.png)
![2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one](/img/structure/B2742120.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2742125.png)
![Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate](/img/structure/B2742128.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)


![N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742133.png)
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)
![N-[2-[butyl(methyl)amino]ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2742135.png)